molecular formula C15H17FO2 B15277819 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B15277819
M. Wt: 248.29 g/mol
InChI Key: SJOSKACVZCWPDM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)bicyclo[222]octane-1-carboxylic acid is a chemical compound with the molecular formula C15H17FO2 It is characterized by a bicyclic structure with a fluorophenyl group attached to one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the bicyclo[2.2.2]octane core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The final step involves the carboxylation of the intermediate product to form the carboxylic acid group. This can be achieved through a Grignard reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(4-Chlorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(4-Methylphenyl)bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H17FO2

Molecular Weight

248.29 g/mol

IUPAC Name

4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C15H17FO2/c16-12-3-1-11(2-4-12)14-5-8-15(9-6-14,10-7-14)13(17)18/h1-4H,5-10H2,(H,17,18)

InChI Key

SJOSKACVZCWPDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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